2-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
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Overview
Description
2-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 4-methylbenzaldehyde in the presence of an acid catalyst to form the intermediate benzothiazole. This intermediate is then reacted with 2-methoxybenzohydrazide under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are commonly used. These methods not only reduce the use of hazardous solvents but also improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzothiazole derivatives with various functional groups attached to the ring.
Scientific Research Applications
2-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 2-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes or proteins involved in cellular processes. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antibacterial effects. In cancer cells, it may interfere with signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
- 2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzoic acid
- 2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzylamine
Uniqueness
2-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzothiazole derivatives. Its methoxy and benzohydrazide groups contribute to its enhanced solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-6-5-9-13-14(10)17-16(22-13)19-18-15(20)11-7-3-4-8-12(11)21-2/h3-9H,1-2H3,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTOKHZIKJWBEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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